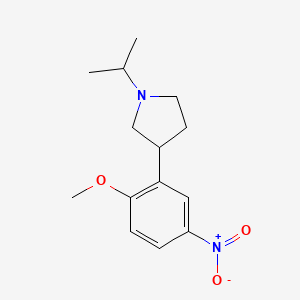
3-(2-Methoxy-5-nitrophenyl)-1-(propan-2-yl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-メトキシ-5-ニトロフェニル)-1-(プロパン-2-イル)ピロリジンは、ピロリジン類に属する有機化合物です。これらの化合物は、医薬品化学や有機合成において、さまざまな用途が知られています。フェニル環上のメトキシ基とニトロ基、およびピロリジン部位の存在は、潜在的な生物活性と反応性を示唆しています。
2. 製法
合成経路と反応条件
3-(2-メトキシ-5-ニトロフェニル)-1-(プロパン-2-イル)ピロリジンの合成は、一般的に以下の手順を伴います。
ピロリジン環の形成: これは、適切な前駆体を含む環化反応によって達成できます。
フェニル環の導入: メトキシ基とニトロ基を持つフェニル環は、カップリング反応によって導入できます。
最終的な組み立て: 最終的な化合物は、一連の縮合反応と置換反応によって組み立てられます。
工業的製法
工業的製法では、大規模生産のために上記の合成経路を最適化する可能性があります。これには、費用対効果の高い試薬を選択し、反応条件(温度、圧力、溶媒)を最適化し、高収率と純度を確保することが含まれます。
3. 化学反応解析
反応の種類
酸化: この化合物は、特にメトキシ基またはピロリジン環で酸化反応を起こす可能性があります。
還元: ニトロ基は、適切な条件下でアミンに還元できます。
置換: 特にフェニル環で、さまざまな置換反応が起こる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などがあります。
還元: 水素ガス(H2)とパラジウム触媒(Pd / C)または水素化ホウ素ナトリウム(NaBH4)などの還元剤を使用できます。
置換: ハロゲン化剤、求核剤、求電子剤は、置換反応で一般的に使用されます。
主な生成物
酸化: 生成物には、アルデヒド、ケトン、またはカルボン酸が含まれる場合があります。
還元: 主な生成物は、対応するアミンになります。
置換: 使用した試薬に応じて、さまざまな置換誘導体。
4. 科学研究での応用
化学: 有機合成の中間体として、より複雑な分子の構成要素として。
生物学: その構造的特徴により、生物学的経路と相互作用の研究における潜在的な用途。
医学: 特定の生物活性を備えた化合物を設計する際に、薬物開発における可能性のある用途。
産業: 特殊化学品や材料の生産における用途。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-5-nitrophenyl)-1-(propan-2-yl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenyl Ring: The phenyl ring with methoxy and nitro substituents can be introduced via coupling reactions.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the pyrrolidine ring.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Various substitution reactions can occur, especially on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: The major product would be the corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: As an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural features.
Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.
Industry: Use in the production of specialty chemicals and materials.
作用機序
3-(2-メトキシ-5-ニトロフェニル)-1-(プロパン-2-イル)ピロリジンの作用機序は、その特定の生物学的標的に依存します。一般的に、酵素、受容体、または他のタンパク質と相互作用し、生物学的経路の調節につながる可能性があります。メトキシ基とニトロ基は、結合相互作用と反応性に役割を果たしている可能性があります。
6. 類似の化合物との比較
類似の化合物
3-(2-メトキシフェニル)-1-(プロパン-2-イル)ピロリジン: ニトロ基がなく、反応性や生物活性が異なる可能性があります。
3-(2-ニトロフェニル)-1-(プロパン-2-イル)ピロリジン:
3-(2-メトキシ-5-ニトロフェニル)-1-メチルピロリジン: 構造は似ていますが、ピロリジン環に異なる置換基があります。
独自性
フェニル環上のメトキシ基とニトロ基の両方、およびピロリジン環上のイソプロピル基の存在は、3-(2-メトキシ-5-ニトロフェニル)-1-(プロパン-2-イル)ピロリジンを独自のものにします。これらの官能基は、その化学反応性と生物活性を大きく影響させる可能性があり、類似の化合物と区別する要素となります。
正確で詳細な情報については、特定の科学文献とデータベースを参照することをお勧めします。
類似化合物との比較
Similar Compounds
3-(2-Methoxyphenyl)-1-(propan-2-yl)pyrrolidine: Lacks the nitro group, which may result in different reactivity and biological activity.
3-(2-Nitrophenyl)-1-(propan-2-yl)pyrrolidine:
3-(2-Methoxy-5-nitrophenyl)-1-methylpyrrolidine: Similar structure but with a different substituent on the pyrrolidine ring.
Uniqueness
The presence of both methoxy and nitro groups on the phenyl ring, along with the isopropyl group on the pyrrolidine ring, makes 3-(2-Methoxy-5-nitrophenyl)-1-(propan-2-yl)pyrrolidine unique. These functional groups can significantly influence its chemical reactivity and biological activity, distinguishing it from similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended
特性
CAS番号 |
648901-42-2 |
|---|---|
分子式 |
C14H20N2O3 |
分子量 |
264.32 g/mol |
IUPAC名 |
3-(2-methoxy-5-nitrophenyl)-1-propan-2-ylpyrrolidine |
InChI |
InChI=1S/C14H20N2O3/c1-10(2)15-7-6-11(9-15)13-8-12(16(17)18)4-5-14(13)19-3/h4-5,8,10-11H,6-7,9H2,1-3H3 |
InChIキー |
ZSRCATUICCCGDW-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CCC(C1)C2=C(C=CC(=C2)[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Piperidinecarboxylic acid, 4-[4-[[[8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-3-cyano-6-quinolinyl]amino]methyl]-1H-1,2,3-triazol-1-yl]-, 1,1-dimethylethyl ester](/img/structure/B12609357.png)


![Cyclohexanone, 2-[(R)-hydroxy-4-pyridinylmethyl]-, (2S)-](/img/structure/B12609371.png)
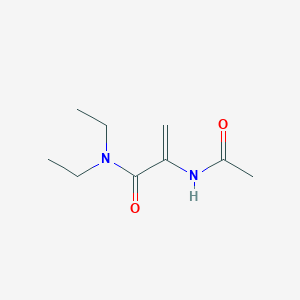
![(2S,3R)-2-methyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12609383.png)
![Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate](/img/structure/B12609396.png)
![Carbamic acid, N-[4-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B12609398.png)
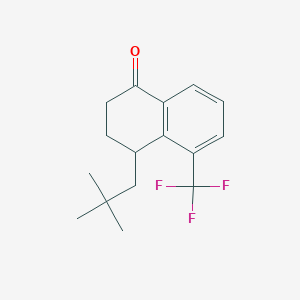
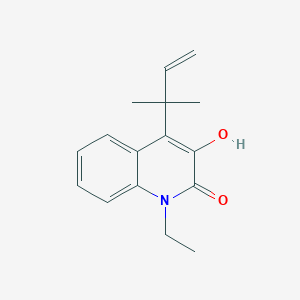
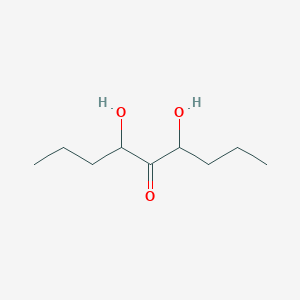
![6-[(2-nitrophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12609430.png)

![2-Butanone, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)](/img/structure/B12609437.png)
